Cas no 1396791-93-7 (ethyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonylpiperazine-1-carboxylate)

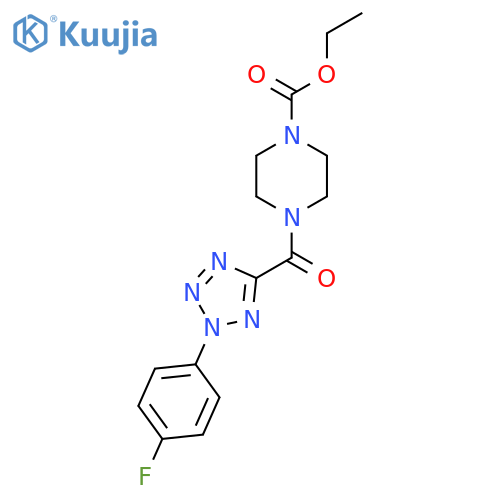

1396791-93-7 structure

商品名:ethyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonylpiperazine-1-carboxylate

ethyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonylpiperazine-1-carboxylate

- 1396791-93-7

- VU0538864-1

- ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate

- ethyl 4-[2-(4-fluorophenyl)tetrazole-5-carbonyl]piperazine-1-carboxylate

- AKOS024541380

- ethyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate

- F6237-1623

-

- インチ: 1S/C15H17FN6O3/c1-2-25-15(24)21-9-7-20(8-10-21)14(23)13-17-19-22(18-13)12-5-3-11(16)4-6-12/h3-6H,2,7-10H2,1H3

- InChIKey: SWIXIKDIHSZRRQ-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)N1N=NC(C(N2CCN(C(=O)OCC)CC2)=O)=N1

計算された属性

- せいみつぶんしりょう: 348.13461659g/mol

- どういたいしつりょう: 348.13461659g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 480

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 93.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

ethyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonylpiperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6237-1623-20mg |

ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate |

1396791-93-7 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6237-1623-40mg |

ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate |

1396791-93-7 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6237-1623-5μmol |

ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate |

1396791-93-7 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6237-1623-30mg |

ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate |

1396791-93-7 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6237-1623-50mg |

ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate |

1396791-93-7 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6237-1623-10mg |

ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate |

1396791-93-7 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6237-1623-1mg |

ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate |

1396791-93-7 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6237-1623-2μmol |

ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate |

1396791-93-7 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6237-1623-20μmol |

ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate |

1396791-93-7 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6237-1623-3mg |

ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate |

1396791-93-7 | 3mg |

$63.0 | 2023-09-09 |

ethyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonylpiperazine-1-carboxylate 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

1396791-93-7 (ethyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonylpiperazine-1-carboxylate) 関連製品

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬